Introduction: Understanding a Versatile Quaternary Ammonium Salt
Introduction: Understanding a Versatile Quaternary Ammonium Salt
An In-depth Technical Guide to the Physicochemical Properties of Butyltrimethylammonium Chloride
Butyltrimethylammonium chloride, systematically known as N,N,N-Trimethyl-1-butanaminium chloride, is a quaternary ammonium salt with significant utility across various scientific and industrial domains.[1][2] Its structure, featuring a positively charged nitrogen atom bonded to three methyl groups and one butyl group, with a chloride counter-ion, imparts a unique combination of properties that make it a valuable tool for researchers. This guide provides an in-depth exploration of its core physicochemical characteristics, the experimental methodologies used to validate them, and the causal links between these properties and its primary applications. As a quaternary ammonium compound, it is fundamentally ionic, a fact that dictates its behavior in different physical and chemical environments. Understanding these properties is paramount for its effective application, whether as a phase transfer catalyst, a surfactant, or an antistatic agent.[3][4]
The synthesis of Butyltrimethylammonium chloride is typically achieved through the quaternization of an amine, a fundamental reaction in organic chemistry. The most common route involves the reaction of trimethylamine with n-butyl chloride. This nucleophilic substitution reaction forms the stable quaternary ammonium cation and its associated chloride anion.
Core Physicochemical Properties
The functional utility of Butyltrimethylammonium chloride is a direct consequence of its physical and chemical properties. These characteristics have been determined through various analytical techniques and are summarized below. The compound typically appears as a white to off-white, hygroscopic solid, necessitating storage in a dry, inert atmosphere to maintain its integrity.[2][5]
| Property | Value | Source(s) |
| CAS Number | 14251-72-0 | [2][3][6][7] |
| Molecular Formula | C₇H₁₈ClN | [1][2][7][8] |
| Molecular Weight | 151.68 g/mol | [1][6][7][8] |
| Appearance | White to Off-White Crystalline Solid | [2][5] |
| Melting Point | 225-230 °C (with decomposition) | [2][5][9] |
| Boiling Point | 122.4 °C at 760 mmHg | [9] |
| Solubility | Soluble in water and methanol | [2][3][5][9] |
| Stability | Hygroscopic | [2] |
| Storage | Store in a dry, inert atmosphere at room temperature | [2][5][9] |
The high melting point, which is accompanied by decomposition, is characteristic of ionic compounds and reflects the strong electrostatic forces within the crystal lattice. Its noted hygroscopicity—the tendency to absorb moisture from the air—is also a direct result of its ionic nature and is a critical consideration for handling and storage to ensure experimental reproducibility.
Structural Elucidation and Spectroscopic Analysis
Confirming the identity and purity of Butyltrimethylammonium chloride requires spectroscopic analysis. While specific spectra for this exact compound are proprietary to manufacturers, its structure allows us to predict the key features that would be observed in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The nine protons of the three equivalent methyl groups attached to the nitrogen would appear as a sharp singlet. The protons on the butyl chain would appear as a series of multiplets, integrating to two protons for each methylene group (α, β, and γ to the nitrogen) and three protons for the terminal methyl group. The chemical shift of the methylene group alpha to the positively charged nitrogen (N-CH₂) would be the most downfield of the butyl chain signals due to the strong deshielding effect of the quaternary nitrogen.
-
¹³C NMR: The carbon NMR spectrum would similarly show distinct peaks for each unique carbon atom. The three equivalent methyl carbons attached to the nitrogen would produce a single signal. The four carbons of the butyl chain would each give a separate signal, with the carbon directly attached to the nitrogen appearing most downfield.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation by molecular vibrations. For Butyltrimethylammonium chloride, the spectrum would be dominated by C-H stretching and bending vibrations.
-
C-H Stretching: Strong absorptions are expected in the 2800-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the methyl and butyl groups.[10]
-
C-H Bending: Characteristic bending (scissoring, wagging, twisting) vibrations for the CH₂ and CH₃ groups would be visible in the fingerprint region (roughly 1350-1470 cm⁻¹).
-
C-N Stretching: The stretching vibration of the C-N bond in the aliphatic amine structure typically appears in the 1020-1220 cm⁻¹ range.[11]
The absence of broad absorption in the 3200-3500 cm⁻¹ region would confirm the absence of N-H bonds, a defining feature of a quaternary ammonium salt.[11]
Applications Driven by Physicochemical Nature
The properties outlined above directly enable the primary applications of Butyltrimethylammonium chloride.
-
Phase Transfer Catalyst: Its most significant application is as a phase transfer catalyst (PTC).[3] Many organic reactions involve reactants with vastly different solubilities (e.g., an aqueous solution of a salt and an organic solution of a substrate). Butyltrimethylammonium chloride, with its ionic head and lipophilic alkyl tail, can bridge this divide. The quaternary ammonium cation pairs with the anion from the aqueous phase, and the resulting ion pair, now having sufficient organic character from the butyl and methyl groups, can migrate into the organic phase to react. Its solubility in water is key to this function.[3]
-
Antistatic Agents: For applications on polymers, its role as an antistatic agent is crucial.[1][5][12] The ionic nature of the compound allows it to attract water molecules and dissipate static charge that can build up on the surface of insulating materials like plastics.
-
Surfactants and Emulsifiers: Like many quaternary ammonium salts, it exhibits surfactant properties.[4] The molecule has a hydrophilic (the charged nitrogen head) and a hydrophobic (the butyl tail) portion, allowing it to align at interfaces between immiscible liquids (like oil and water) and reduce surface tension.
Safety and Handling
While comprehensive toxicological data for Butyltrimethylammonium chloride is limited, standard laboratory precautions for handling quaternary ammonium compounds should be observed.[13] These compounds can be irritants to the skin and eyes.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[5][14] Due to its hygroscopic nature, handle quickly and store in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen.[2][14]
-
Disposal: Dispose of the material in accordance with local, state, and federal regulations. It should be treated as chemical waste and not discharged into sewer systems.[13]
Experimental Protocols
The following protocols describe standard methodologies for verifying the key physicochemical properties of Butyltrimethylammonium chloride.
Protocol 1: Melting Point Determination
Objective: To determine the melting and decomposition temperature of the compound.
Methodology:
-
Sample Preparation: Finely crush a small amount of the crystalline solid. Ensure the sample is completely dry, as moisture can depress the melting point.
-
Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Measurement:
-
Heat the apparatus rapidly to about 20 °C below the expected melting point (approx. 205 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
-
Observe for any changes in color, charring, or gas evolution, which indicate decomposition. Record the temperature at which this begins.
-
Causality: A sharp, narrow melting point range is indicative of high purity. The observation of decomposition is critical as it defines the upper limit of the compound's thermal stability for applications.
Protocol 2: Solubility Assessment
Objective: To qualitatively and quantitatively assess the solubility in polar and non-polar solvents.
Methodology:
-
Qualitative Assessment:
-
Label three test tubes: "Water," "Methanol," and "Hexane."
-
Add 2 mL of the respective solvent to each tube.
-
Add approximately 10 mg of Butyltrimethylammonium chloride to each tube.
-
Vortex or shake each tube for 30 seconds.
-
Observe and record whether the solid dissolves completely, is partially soluble, or is insoluble.
-
Expected Result: The compound will be soluble in water and methanol but insoluble in hexane, confirming its polar, ionic character.[2][9]
-
-
Quantitative Assessment (in Water):
-
Prepare a saturated solution by adding an excess of the compound to a known volume of deionized water (e.g., 10 mL) in a sealed flask.
-
Agitate the solution at a constant temperature (e.g., 25 °C) for several hours to ensure equilibrium.
-
Allow any undissolved solid to settle.
-
Carefully extract a known volume of the clear supernatant (e.g., 1 mL).
-
Evaporate the solvent from the extracted sample completely and weigh the remaining solid residue.
-
Calculate the solubility in g/100 mL.
-
Causality: Quantifying solubility is essential for applications like phase transfer catalysis, where the partitioning between aqueous and organic phases is key, and for preparing stock solutions for experiments.
Visualizations
// Nodes for atoms N [label="N+", pos="0,0!", fontcolor="#202124"]; C1 [label="CH₂", pos="-1.5,0!", fontcolor="#202124"]; C2 [label="CH₂", pos="-2.5,0.5!", fontcolor="#202124"]; C3 [label="CH₂", pos="-3.5,0!", fontcolor="#202124"]; C4 [label="CH₃", pos="-4.5,0.5!", fontcolor="#202124"]; C5 [label="CH₃", pos="1,0.8!", fontcolor="#202124"]; C6 [label="CH₃", pos="1,-0.8!", fontcolor="#202124"]; C7 [label="CH₃", pos="0,-1.5!", fontcolor="#202124"]; Cl [label="Cl⁻", pos="2.5,0!", fontcolor="#EA4335"];
// Bonds edge [color="#4285F4"]; N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; N -- C5; N -- C6; N -- C7; } dot Caption: Chemical structure of Butyltrimethylammonium chloride.
// Nodes reactants [label="Reactants:\n- Trimethylamine\n- n-Butyl Chloride", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="Nucleophilic Substitution\n(Quaternization)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="Product:\nButyltrimethylammonium\nChloride", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges reactants -> reaction; reaction -> product; } dot Caption: Synthesis workflow for Butyltrimethylammonium chloride.
// Nodes start [label="Start: Dry Sample", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Crush sample to\nfine powder"]; step2 [label="Pack into\ncapillary tube"]; step3 [label="Place in melting\npoint apparatus"]; step4 [label="Heat rapidly to\n~20°C below expected MP"]; step5 [label="Heat slowly (1-2°C/min)"]; decision [label="Observe for melting\n& decomposition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; record [label="Record temperature range\nof melting & decomposition"]; end_node [label="End", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges start -> step1 -> step2 -> step3 -> step4 -> step5 -> decision; decision -> record -> end_node; } dot Caption: Experimental workflow for melting point determination.
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